molecular formula C13H12ClN3S B2835092 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 89075-02-5

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B2835092
CAS No.: 89075-02-5
M. Wt: 277.77
InChI Key: ZGXRRODLGZKDSS-UHFFFAOYSA-N
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Description

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[4,5-c]pyridine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride typically involves the condensation of 2-chloro-3-nitropyridine with appropriate aniline derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Aniline derivatives, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its imidazo[4,5-c]pyridine core is particularly effective in enzyme inhibition, making it a valuable compound in medicinal chemistry.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • CAS Number : 89075-44-5
  • Molecular Formula : C13H11N3S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : 2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine

The compound exhibits biological activity primarily through its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine have been demonstrated in various studies:

  • In vitro Studies : The compound has shown significant inhibition of COX-2 activity, leading to reduced production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimalarial Activity

Recent research has explored the antimalarial potential of imidazopyridine derivatives. A related compound was designed through scaffold-hopping approaches targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). Docking studies indicated promising binding interactions, resulting in potent antiplasmodial activity .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines. It has demonstrated cytotoxic effects against several types of cancer cells, including:

  • Breast Cancer (MCF-7) : Exhibiting IC50 values that suggest significant antiproliferative effects.
  • Lung Cancer (A549) : Showing comparable efficacy to established chemotherapeutic agents .

Case Studies

  • Case Study on COX-2 Inhibition :
    • A study evaluated the anti-inflammatory effects of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine in a rat model of arthritis. Results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its therapeutic potential for inflammatory disorders.
  • Antimalarial Screening :
    • In vitro assays against Plasmodium falciparum revealed that modifications to the imidazopyridine structure could enhance antimalarial activity. The compound was effective at lower concentrations than traditional antimalarial drugs, indicating a novel mechanism worth exploring further .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amineStructureCOX-2 Inhibitor25
2-(Substituted-phenyl)imidazo[4,5-c]pyridinesStructureAntimicrobialVaries

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13;/h2-8H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXRRODLGZKDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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